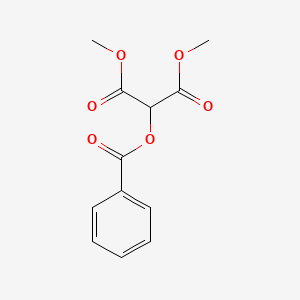
Dimethyl (benzoyloxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (benzoyloxy)propanedioate is an organic compound with the molecular formula C12H12O6. It is a derivative of propanedioic acid, where two methoxy groups replace the hydroxyl groups, and a benzoyloxy group is attached to the central carbon. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (benzoyloxy)propanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The benzoyloxy group can be introduced through a subsequent reaction with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and purification steps to ensure high yield and purity. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (benzoyloxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoyloxyacetic acid and methanol.
Reduction: Formation of benzoyloxypropanediol.
Substitution: Formation of substituted propanedioates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (benzoyloxy)propanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (benzoyloxy)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The benzoyloxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.
Benzoyloxyacetic acid: A related compound with similar functional groups but different structural arrangement.
Uniqueness
Dimethyl (benzoyloxy)propanedioate is unique due to the presence of both ester and benzoyloxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
CAS No. |
65287-91-4 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
dimethyl 2-benzoyloxypropanedioate |
InChI |
InChI=1S/C12H12O6/c1-16-11(14)9(12(15)17-2)18-10(13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
VEZUZTLLVHCCJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















